2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
“2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of triazoles includes two carbon and three nitrogen atoms in a five-membered ring . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “this compound” is not found in the retrieved papers.Scientific Research Applications
Antimycobacterial Agents
Fluorinated 1,2,4‐Triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been designed and synthesized as fluoroquinolone analogues, with one compound displaying potent inhibition against Mycobacterium tuberculosis H37Rv strain. This compound was able to inhibit 92% growth of M. tuberculosis at a specific concentration while proving to be nontoxic to mammalian cells (H. Abdel-Rahman, N. El-Koussi, H. Y. Hassan, 2009).
Molecular Probes for Receptor Study
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have been identified as high affinity and selective antagonists for the human A(2A) adenosine receptor. These derivatives have been explored for their potential as molecular probes, with various substitutions allowing for enhanced receptor selectivity and the attachment of fluorophore reporter groups for biological studies (T. Kumar et al., 2011).
Anticancer Agents
A series of triazolopyrimidines has been described for their anticancer activity, with a specific mechanism of action that promotes tubulin polymerization in vitro without binding competitively with paclitaxel. These compounds inhibit the binding of vincas to tubulin and have shown to overcome resistance attributed to several multidrug resistance transporter proteins. Lead compounds in this series have demonstrated the ability to inhibit tumor growth in various nude mouse xenograft models (N. Zhang et al., 2007).
Antiproliferative Activity
Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines were prepared and tested against breast, colon, and lung cancer cell lines. The antiproliferative activity was evaluated, highlighting a compound with a 4-trifluoromethylphenyl substitution as exhibiting the highest activity in the series. This work suggests potential for these compounds in cancer treatment through mechanisms other than inhibition of dihydrofolate reductase (DHFR) (A. Dolzhenko et al., 2008).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit activities against rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s synthesized through a catalyst-free, additive-free method under microwave conditions . This involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to have various applications in medicinal and pharmaceutical chemistry .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25722 , which could influence its bioavailability.
Result of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to have various biological activities .
Action Environment
It’s synthesized under microwave conditions , which could potentially influence its stability and efficacy.
Properties
IUPAC Name |
2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-15-11-6-5-8(13(18)19)7-17(11)16-12/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQCNAEDDOSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=C(C=CC3=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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